molecular formula C23H21ClN4O3 B2382099 N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251559-64-4

N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2382099
CAS No.: 1251559-64-4
M. Wt: 436.9
InChI Key: UBQNWYFTJIZMCX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H22ClN3O3\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of certain enzymes involved in cancer proliferation and inflammation. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
    • Additionally, it has shown potential as an inhibitor of myeloperoxidase (MPO), which plays a role in neuroinflammatory disorders .
  • Antitumor Activity :
    • In preclinical studies, the compound demonstrated significant cytotoxic effects against various tumor cell lines. For example, it exhibited an IC50 value indicating potent inhibition of cell growth in specific leukemia models .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Biological Target Activity Type IC50 Value (µM) Reference
Dihydrofolate Reductase (DHFR)Enzyme Inhibition0.21
Tumor Cell LinesCytotoxicity0.190
Myeloperoxidase (MPO)Enzyme InhibitionNot specified

Case Studies

  • Preclinical Evaluation :
    • A study conducted on various tumor cell lines at the National Cancer Institute (NCI) indicated that the compound exhibited significant growth inhibition across multiple cancer types. The results highlighted its potential as a lead candidate for further development in oncology .
  • Neuroinflammatory Disorders :
    • Research indicated that the compound's inhibition of MPO could provide therapeutic benefits in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis. Its ability to modulate inflammatory pathways suggests a dual role in both neuroprotection and anti-inflammatory activity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-3-27-14-25-21-17(15-7-5-4-6-8-15)12-28(22(21)23(27)30)13-20(29)26-16-9-10-19(31-2)18(24)11-16/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNWYFTJIZMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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